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Boc-Met-Gly-OSu

Cat. No.: B12087724
M. Wt: 403.5 g/mol
InChI Key: CWHANOSBXQUTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Activated Esters in Peptide Bond Formation

The formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another. For this reaction to proceed efficiently, the carboxyl group must be "activated." Boc-Met-Gly-OSu features an N-hydroxysuccinimide (OSu) ester at its C-terminus. The OSu group is an excellent leaving group, rendering the carbonyl carbon of the glycine (B1666218) residue highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide. vulcanchem.com This activation strategy is widely employed in peptide synthesis due to its reliability and the relatively high stability of the activated ester, which allows for its isolation and purification before use. The reaction proceeds smoothly under mild conditions, minimizing the risk of racemization and other side reactions.

Significance of N-Protecting Groups in Targeted Synthesis Strategies

To prevent uncontrolled polymerization and to ensure that peptide bond formation occurs in the desired sequence, the N-terminal amino group of the incoming amino acid or peptide unit must be temporarily blocked or "protected." In this compound, the N-terminus of the methionine residue is protected by a tert-Butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in a strategy known as Boc solid-phase peptide synthesis (SPPS). It is stable under the conditions required for peptide coupling but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step. This orthogonality of the Boc group is crucial for the stepwise and controlled elongation of the peptide chain.

Overview of this compound as a Research Building Block

This compound is a specialized chemical reagent that combines the strategic advantages of a dipeptide unit, an activated C-terminus, and a protected N-terminus. This combination makes it a valuable tool for researchers aiming to synthesize peptides containing the Met-Gly sequence with high efficiency. While detailed research findings specifically highlighting the use of this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established principles of peptide chemistry. The compound is commercially available, indicating its use in both academic and industrial research settings for the custom synthesis of peptides.

Detailed Research Findings

While specific, peer-reviewed studies focusing on the synthesis and application of this compound are limited, the value of this dipeptide building block can be understood through the lens of established peptide synthesis strategies. The following sections discuss the potential applications and advantages based on the chemical nature of its components.

Potential Research Applications

The primary application of this compound is in solid-phase or solution-phase peptide synthesis to introduce a methionyl-glycine moiety. This could be particularly advantageous in the following scenarios:

Synthesis of Biologically Active Peptides: Many naturally occurring peptides contain the Met-Gly sequence. The use of this compound could streamline the synthesis of these peptides and their analogs for research into their biological function.

Improving Synthesis of Difficult Sequences: In some cases, the coupling of glycine to certain amino acids can be inefficient. Using a pre-formed, activated dipeptide can circumvent these difficult coupling steps.

Protein Modification and Labeling: While less common for dipeptides, activated esters can be used to label the N-terminus of proteins or peptides. In a specific context, this compound could be used to attach a Met-Gly tag to a protein, which could then be used for further chemical modifications or for studying protein-protein interactions.

Advantages in Peptide Synthesis

The use of a dipeptide building block like this compound offers several theoretical advantages over a stepwise approach:

Reduced Side Reactions: By pre-forming the Met-Gly peptide bond, the risk of side reactions or incomplete coupling at this specific junction during the main peptide synthesis is eliminated.

Higher Purity of Crude Product: A more efficient synthesis with fewer side reactions generally leads to a purer crude peptide product, simplifying the subsequent purification process.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₂₅N₃O₇S
CAS Number 23446-04-0
Molecular Weight 403.45 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (B109758) (DCM)

Functional Groups in this compound and Their Roles

Functional GroupChemical StructureRole in Peptide Synthesis
Boc Protecting Group (CH₃)₃C-O-CO-Protects the N-terminal amine of methionine, preventing unwanted reactions. It is removed by acid treatment.
Methionine Residue -NH-CH(CH₂CH₂SCH₃)-CO-Provides the first amino acid of the dipeptide unit. The sulfur-containing side chain can be important for biological activity or for further chemical modification.
Glycine Residue -NH-CH₂-CO-Provides the second amino acid of the dipeptide unit. Its lack of a side chain can provide conformational flexibility to the resulting peptide.
N-hydroxysuccinimide Ester -O-N(CO)₂(CH₂)₂Activates the C-terminal carboxyl group of glycine, facilitating the formation of a new peptide bond with a free amino group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N3O7S B12087724 Boc-Met-Gly-OSu

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHANOSBXQUTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Boc Met Gly Osu

Nucleophilic Acyl Substitution Mechanisms of Succinimide (B58015) Active Esters

The reactivity of Boc-Met-Gly-OSu is primarily dictated by the N-hydroxysuccinimide (NHS) ester group, which serves as a highly efficient activating group for the C-terminal glycine (B1666218) residue. The formation of a peptide bond via this active ester proceeds through a nucleophilic acyl substitution mechanism when reacting with a free amino group of another amino acid or peptide. nih.govlumiprobe.com This process is favored due to the electron-withdrawing nature of the succinimidyl group, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. sci-hub.se

Formation and Decomposition of Tetrahedral Intermediates in Aminolysis

The aminolysis of N-hydroxysuccinimide esters, such as this compound, involves a two-step, addition-elimination pathway. The initial step is the nucleophilic attack by an amine on the ester's carbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate. mst.educhemistrysteps.com

The reaction mechanism can be summarized as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the attacking amine forms a new bond with the electrophilic carbonyl carbon of the glycine residue. This addition breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, creating a negatively charged oxygen (oxyanion) and a positively charged nitrogen.

Proton Transfer: A rapid proton transfer typically occurs, often facilitated by other amine molecules in the solution acting as a general base, to neutralize the intermediate. mst.edu

Elimination (Decomposition): The tetrahedral intermediate is unstable and collapses to reform the stable carbonyl double bond. This is achieved by the elimination of the leaving group, which in this case is the N-hydroxysuccinimide anion. The N-hydroxysuccinimide anion is a relatively weak base and therefore a good leaving group, a key feature of its utility in peptide synthesis. chemistrysteps.comchemicalbook.com The stability of the leaving group anion drives the reaction forward.

Studies on the aminolysis of NHS esters suggest a model where the reversible formation of this crowded tetrahedral intermediate is followed by a rate-determining breakdown to the final amide product. mst.edu

Kinetic Studies of Peptide Bond Formation with Activated Esters

Kinetic analyses of the aminolysis of NHS esters provide critical insights into their reactivity and the factors governing the efficiency of peptide bond formation. These reactions are often studied under pseudo-first-order conditions. mst.edu The rate of reaction is highly dependent on the pH of the medium, as the attacking nucleophile must be an unprotonated primary amine. nih.gov Optimal pH for the coupling of amines with NHS esters in aqueous buffers is generally between 8.3 and 8.5. lumiprobe.com

However, a significant competing reaction is the hydrolysis of the active ester, which also increases with pH. nih.gov The ratio of the rate of aminolysis to the rate of hydrolysis is a critical parameter for the efficiency of the coupling reaction. Kinetic studies on model systems have shown that the heterogeneous rate constant for aminolysis (kₐ) can be several orders of magnitude lower than that for hydrolysis (kₕ), especially at low amine concentrations. nih.gov This underscores the importance of optimizing reaction conditions, such as reactant concentrations and solvent, to favor the desired aminolysis pathway.

For instance, kinetic data for the aminolysis of p-nitrophenyl 2-S-(5'-thiophosphoryluridine)acetate, a model active ester, highlights the influence of the amine nucleophile on the reaction rate.

Amine NucleophilepKₐHSecond-Order Rate Constant (kₙ, M⁻¹s⁻¹)
Glycinamide8.162.1
Glycine9.773.6
D-Glucosamine7.760.9
This table presents kinetic data for the aminolysis of a model active ester, demonstrating the relationship between amine basicity and nucleophilic reactivity. Data adapted from related studies on active ester aminolysis. science.gov

Studies on various amines have shown that the rate of reaction generally increases with the basicity of the amine, as this correlates with a higher concentration of the tetrahedral intermediate. mst.edu

Consequences of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group used for the N-terminal amine of the methionine residue in this compound. total-synthesis.com Its stability in basic and nucleophilic conditions makes it orthogonal to many other protecting groups, such as Fmoc, which is base-labile. total-synthesis.com

Acid-Labile Deprotection Mechanisms of the Boc Group

The removal of the Boc group is typically achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. commonorganicchemistry.comyoutube.com The deprotection proceeds via a mechanism involving the fragmentation of the carbamate (B1207046).

The key steps of the acid-catalyzed deprotection are:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.comcommonorganicchemistry.com

Fragmentation: The protonated carbamate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com This step is the rate-limiting step of the process.

Deprotonation and Decarboxylation: The tert-butyl cation can either be trapped by a nucleophile or deprotonate to form gaseous isobutene. total-synthesis.com The carbamic acid intermediate is also unstable and readily decarboxylates, releasing carbon dioxide gas and liberating the free amine of the methionine residue. commonorganicchemistry.com

Kinetic studies on Boc cleavage have revealed that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl, whereas with TFA, a large excess of acid may be required. nih.govacs.org This has been rationalized in terms of a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. nih.govacs.org

Strategies for Side Reaction Mitigation during Boc Cleavage (e.g., Cation Scavenging)

A major complication during the acidolytic cleavage of the Boc group is the generation of the highly reactive tert-butyl cation. thermofisher.com This electrophilic species can cause undesirable side reactions, particularly the alkylation of nucleophilic amino acid side chains. The thioether group in methionine is susceptible to such S-alkylation. nih.gov

To prevent these side reactions, nucleophilic "scavenger" compounds are added to the cleavage cocktail. thermofisher.com These scavengers act by efficiently trapping the tert-butyl cations as they are formed. acs.org Common scavengers include:

Water: Traps the t-butyl cation to form t-butanol.

Thioanisole (B89551): A soft nucleophile that is effective at scavenging carbocations.

Thiols: Such as 1,2-ethanedithiol (B43112) (EDT), which are very efficient scavengers. thermofisher.com

Silanes: Trialkylsilanes like triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) are excellent carbocation scavengers. researchgate.netmanchester.ac.uk

The choice and combination of scavengers are critical for achieving a high purity of the deprotected peptide. A study comparing various scavengers for preventing the S-t-butylation of cysteine during TFA-mediated cleavage provides insight into their relative effectiveness.

Scavenger Combination (in TFA)% S-t-Butylation
95% TFA / 2.5% H₂O / 2.5% TIS24.5
94% TFA / 2.5% H₂O / 2.5% TIS / 1% Anisole19.3
94% TFA / 2.5% H₂O / 2.5% TIS / 1% Thioanisole9.0
94% TFA / 2.5% H₂O / 2.5% TIS / 1% DTT14.8
94% TFA / 2.5% H₂O / 2.5% TIS / 1% DMS10.3
This table shows the percentage of S-t-butylation side product formed during the cleavage of a model peptide using different scavenger cocktails. The data highlights the superior performance of thioethers in mitigating this side reaction. Data adapted from a study on Cys-peptide cleavage. acs.org

For a peptide containing methionine, like the one derived from this compound, the use of scavengers such as thioanisole is particularly important to prevent the formation of sulfonium (B1226848) salts. nih.govacs.org

Stereochemical Control in this compound Coupling Reactions

Maintaining stereochemical integrity is paramount in peptide synthesis. The risk of racemization is highest during the activation step of an amino acid. Using pre-formed, isolable active esters, such as N-hydroxysuccinimide esters, is a well-established strategy to minimize racemization during the subsequent coupling step. bachem.comrsc.org

In the context of this compound, the glycine residue is achiral, so there is no risk of racemization at this position. However, the stereochemistry of the preceding methionine residue must be preserved during the synthesis of the dipeptide itself and during its subsequent coupling to another amino acid or peptide chain.

The primary mechanism for racemization of an activated amino acid residue is through the formation of a 5(4H)-oxazolone (azlactone) intermediate. This can occur when the carbonyl oxygen of the N-protecting group (like Boc) attacks the activated carbonyl of the same residue. The oxazolone (B7731731) has an acidic proton at the α-carbon, which can be abstracted by a base, leading to a loss of stereochemistry.

By using the dipeptide fragment this compound, the risk of racemization of the methionine residue during the coupling reaction is significantly reduced. This is because the activated carbonyl (the OSu ester of glycine) is separated from the chiral center of the methionine by a peptide bond. The formation of an oxazolone at the methionine residue is therefore not a facile process under standard coupling conditions. This strategy, known as fragment condensation using active esters, ensures that the stereochemical configuration of the methionine residue is retained with high fidelity. bachem.comnih.gov

Compound Names Table

Abbreviation/Trivial NameFull Chemical Name
This compoundN-(tert-Butoxycarbonyl)-L-methionyl-glycine N-hydroxysuccinimide ester
Boctert-Butyloxycarbonyl
MetMethionine
GlyGlycine
OSu / NHSN-hydroxysuccinimide ester
TFATrifluoroacetic acid
TISTriisopropylsilane
EDT1,2-Ethanedithiol
DTTDithiothreitol (B142953)
DMSDimethyl sulfide (B99878)
Fmoc9-Fluorenylmethyloxycarbonyl

Analysis of Racemization Pathways During Peptide Bond Formation

The maintenance of stereochemical integrity at the α-carbon of the methionine residue is paramount during peptide coupling. The activation of the carboxyl group, in this case as an OSu ester, increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to racemization through two primary mechanistic pathways.

The first and most prevalent pathway for urethane-protected amino acids, such as Boc-methionine, involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. peptide.comhighfine.com The presence of a base in the reaction mixture can facilitate the deprotonation of the amide proton of the Boc-Met-Gly moiety, leading to a cyclization reaction where the amide oxygen attacks the activated carbonyl carbon of the OSu ester. This cyclization releases the N-hydroxysuccinimide leaving group and forms the oxazolone. The α-proton of the oxazolone is highly acidic and can be readily abstracted, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers of the methionine residue. highfine.com

A second, less common pathway is the direct enolization of the α-proton from the activated ester itself without forming an oxazolone ring. highfine.com This pathway is generally considered less favorable for urethane-protected amino acids because the electron-donating nature of the Boc group decreases the acidity of the α-proton compared to other protecting groups. psu.edu However, strong bases or elevated temperatures can still promote this direct racemization route.

The degree of racemization is influenced by several factors, including the strength and steric hindrance of the base used, the polarity of the solvent, the reaction temperature, and the nature of the coupling additives. highfine.combachem.com

Table 1: Factors Influencing Racemization during Peptide Bond Formation

Factor Influence on Racemization Rationale
Base Strength Stronger bases increase racemization More effective at abstracting the α-proton. highfine.com
Solvent Polarity Polar solvents can stabilize the enolate intermediate, potentially increasing racemization. However, solvent effects can be complex. The polarity can influence the reaction pathway and the stability of intermediates. chemrxiv.org
Temperature Higher temperatures increase the rate of racemization Provides the necessary activation energy for proton abstraction and oxazolone formation. nih.gov
Coupling Additives Additives like HOBt or Oxyma can suppress racemization They can react with the activated ester to form a less reactive intermediate that is less prone to racemization. peptide.com

Methodologies for Maintaining Chiral Purity of Coupled Products

Several strategies have been developed to minimize or prevent racemization during the coupling of activated amino acid esters like this compound.

One of the most effective methods is the use of racemization-suppressing additives. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly employed. peptide.com These additives can react with the OSu ester to form an in-situ active ester that is more reactive towards the desired aminolysis reaction but less prone to racemization. peptide.compeptide2.com The use of copper(II) chloride (CuCl₂) in conjunction with HOBt has also been reported to suppress racemization in solution-phase couplings. peptide.com

The choice of base is also critical. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (B128534) (TEA), as their bulkiness can impede their ability to abstract the α-proton. highfine.com In some protocols, particularly in solid-phase peptide synthesis (SPPS), in situ neutralization protocols are used to carefully control the amount and timing of base exposure. peptide.com

Controlling the reaction temperature is another key parameter. Performing the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization. bachem.comnih.gov Microwave-assisted peptide synthesis, which can accelerate coupling reactions, requires careful temperature control to avoid increased racemization, especially for sensitive amino acids like cysteine and histidine. nih.gov

Table 2: Methodologies for Preserving Chiral Purity

Methodology Description Example
Use of Additives Addition of reagents that form less racemization-prone active esters. HOBt, HOAt, Oxyma. peptide.com
Base Selection Employing sterically hindered, non-nucleophilic bases. DIPEA, 2,4,6-collidine. highfine.com
Temperature Control Conducting the coupling reaction at reduced temperatures. 0 °C to room temperature. nih.gov
In Situ Neutralization Carefully controlling the stoichiometry and timing of base addition. Common in Boc-based SPPS. peptide.com

Impact of Methionine and Glycine Residues on Reactivity Profiles

Role of the Methionine Thioether Moiety in Reaction Specificity

The thioether side chain of the methionine residue is a significant factor in the reactivity profile of this compound. Unlike many other amino acid side chains, the methionine thioether is typically left unprotected in both Boc and Fmoc peptide synthesis strategies. peptide.combiotage.com While it is relatively non-reactive under standard coupling conditions, it is susceptible to oxidation, particularly under acidic conditions. peptide.comnih.gov

The primary side reaction involving the methionine thioether is its oxidation to methionine sulfoxide (B87167) (Met(O)). biotage.comnih.gov This can occur during the synthesis, but is more commonly a problem during the final cleavage from a solid support, especially when strong acids like trifluoroacetic acid (TFA) are used. nih.govacs.org The formation of Met(O) introduces a new chiral center, resulting in a mixture of diastereomers, which can complicate the purification and characterization of the final peptide. To mitigate this, scavengers such as dimethyl sulfide (DMS) or dithiothreitol (DTT) are often added to the cleavage cocktail. peptide.compeptide.com Alternatively, some synthetic strategies intentionally use Boc-Met(O)-OH, and the sulfoxide is reduced back to the thioether after purification. peptide.compeptide.com

The thioether group is also a soft nucleophile and can be alkylated, for instance by tert-butyl cations that are generated during the acidolytic removal of Boc protecting groups. peptide.comnih.gov This S-alkylation leads to the formation of a sulfonium salt, another undesirable side product. nih.govacs.org

Stereochemical and Steric Considerations for Glycine Integration

The glycine residue in this compound also influences the reactivity of the molecule. Glycine is the only achiral proteinogenic amino acid, which simplifies some aspects of synthesis as there is no risk of racemization at its α-carbon. masterorganicchemistry.com However, its small size and lack of a side chain can have other consequences.

The flexibility of the peptide backbone around a glycine residue can sometimes promote intramolecular side reactions. For example, sequences containing Asp-Gly are particularly prone to aspartimide formation, a side reaction where the aspartic acid side-chain carboxyl group attacks the peptide backbone to form a five-membered succinimide ring. peptide.com While not directly applicable to the structure of this compound itself, this highlights how glycine's conformational flexibility can influence the reactivity of adjacent residues.

From a steric perspective, the small size of the glycine residue means that the coupling of this compound to an incoming amino acid is unlikely to be sterically hindered at the glycine C-terminus. However, the sterically bulky side chain of the preceding methionine residue could potentially influence the approach of the incoming nucleophile. researchgate.net Studies on the abiotic formation of methionine peptides have suggested that its bulky side chain can make peptide bond formation more difficult compared to simpler amino acids like glycine. researchgate.net

Furthermore, in solid-phase synthesis, the formation of a dipeptide-resin ending in glycine can be susceptible to diketopiperazine formation, an intramolecular cyclization reaction that cleaves the dipeptide from the resin support. peptide.com While this compound is intended for solution-phase coupling or for coupling to a resin-bound peptide, this reactivity pattern underscores the unique characteristics associated with glycine in peptide synthesis. To mitigate such side reactions in sequences containing glycine, dipeptide building blocks with temporary amide bond protecting groups, such as 2,4-dimethoxybenzyl (Dmb), are sometimes used. iris-biotech.de

Applications of Boc Met Gly Osu in Advanced Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS), while older than the more commonly used Fmoc/tBu approach, remains a robust and effective method for the synthesis of many peptides. nih.govpeptide.com The use of Boc-protected dipeptide units like Boc-Met-Gly-OSu within this framework can enhance synthesis efficiency and purity by reducing the number of coupling and deprotection cycles.

Optimization of this compound Coupling Efficiency in SPPS

Monitoring the coupling reaction is essential to determine the optimal reaction time and ensure complete acylation of the free amine on the resin. Qualitative tests like the ninhydrin (B49086) (Kaiser) test can be used to detect the presence of unreacted primary amines. iris-biotech.de A negative ninhydrin test indicates a successful coupling. Should the coupling be incomplete, a second coupling cycle can be performed.

To minimize the formation of deletion sequences resulting from incomplete coupling, a capping step is often employed. This involves acetylating any unreacted amino groups with a reagent like acetic anhydride (B1165640), thereby preventing them from participating in subsequent coupling steps. chempep.com

Table 1: Factors Influencing this compound Coupling Efficiency in SPPS

Factor Influence on Coupling Efficiency Optimization Strategy
Solvent Affects resin swelling and reagent solubility. du.ac.in Use of DCM or DMF, or mixtures thereof, to ensure optimal reaction conditions.
Coupling Time Insufficient time leads to incomplete coupling. Monitor reaction with ninhydrin test; typical coupling times range from 1 to 4 hours. nih.gov
Base Additives Can accelerate the coupling of active esters. Addition of 1-2 equivalents of a non-nucleophilic base like DIEA. peptide.com
Capping Prevents the formation of deletion peptides. chempep.com Acetylation with acetic anhydride after the coupling step.
Resin Loading High loading can lead to steric hindrance and aggregation. chempep.com Use of resins with a lower substitution level (e.g., 0.3-0.5 mmol/g) for complex sequences.

Comparative Studies of Boc-Strategy SPPS with Fmoc-Strategy

The choice between the Boc and Fmoc (9-fluorenylmethyloxycarbonyl) strategies depends on the specific peptide sequence and the desired final product. The Boc strategy utilizes an acid-labile Boc group for temporary Nα-protection, which is removed with trifluoroacetic acid (TFA), and more acid-stable side-chain protecting groups (like benzyl (B1604629) ethers) that are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF). peptide.comdu.ac.in In contrast, the Fmoc strategy employs a base-labile Fmoc group for Nα-protection, which is removed with a secondary amine like piperidine (B6355638), and acid-labile side-chain protecting groups. nih.gov

The use of dipeptides like this compound is compatible with the Boc strategy. A key advantage of the Boc approach is the reduced risk of diketopiperazine formation, a common side reaction in Fmoc-SPPS, particularly when proline or glycine (B1666218) are the second amino acid in the sequence. However, the harsh acidic conditions required for the final cleavage in Boc-SPPS can be detrimental to sensitive peptides. nih.gov Fmoc-SPPS, with its milder final cleavage conditions, is often preferred for the synthesis of long and complex peptides. nih.gov

Table 2: Comparison of Boc and Fmoc Strategies in SPPS

Feature Boc-Strategy Fmoc-Strategy
Nα-Protecting Group Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Acidic (e.g., 50% TFA in DCM) peptide.com Basic (e.g., 20% piperidine in DMF) nih.gov
Side-Chain Protection Acid-stable (e.g., Bzl-based) peptide.com Acid-labile (e.g., tBu-based)
Final Cleavage Strong acid (e.g., HF, TFMSA) du.ac.in Moderate acid (e.g., TFA) nih.gov
Key Advantage Reduced diketopiperazine formation. chempep.com Milder final cleavage conditions. nih.gov
Key Disadvantage Harsh final cleavage conditions. nih.gov Potential for diketopiperazine formation and premature Fmoc deprotection. mesalabs.com

Utilization in Segment Condensation and Convergent Peptide Synthesis

This compound is particularly useful in segment condensation or convergent peptide synthesis. nih.gov In this approach, smaller, protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. This strategy can be more efficient for the synthesis of long peptides as it allows for the purification of intermediate fragments, leading to a purer final product.

The use of a pre-formed dipeptide like this compound can serve as a starting point for the synthesis of a larger protected fragment. For instance, the this compound can be coupled to a resin-bound amino acid, and the peptide chain can be further elongated in a stepwise manner. Once the desired protected fragment is synthesized, it can be cleaved from the resin while keeping the side-chain protecting groups intact. This protected fragment can then be coupled to another synthesized fragment in solution or on a solid support. nih.gov The glycine residue in this compound is advantageous for segment condensation as coupling at a C-terminal glycine is known to minimize the risk of racemization. peptide.com

Development of Specialized Resin Linkers and Supports for Boc Chemistry

The success of Boc-SPPS, including syntheses utilizing this compound, is highly dependent on the choice of resin and linker. The original Merrifield resin, a chloromethylated polystyrene, is a classic support for Boc chemistry. chempep.com However, to enhance the stability of the peptide-resin linkage to the repetitive TFA treatments during Boc deprotection, more acid-stable linkers have been developed.

The PAM (phenylacetamidomethyl) linker, for example, provides a more acid-stable linkage compared to the benzyl ester linkage of the Merrifield resin, thereby reducing the premature loss of the peptide chain during synthesis. chempep.com For the synthesis of peptide amides, the MBHA (p-methylbenzhydrylamine) resin is the support of choice in Boc-SPPS. chempep.com The development of these specialized resins has significantly improved the yields and purity of peptides synthesized using the Boc strategy.

Role in Solution-Phase Peptide Synthesis

While SPPS has become the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides.

Stepwise Elongation of Linear Peptide Chains

In solution-phase synthesis, this compound can be used for the stepwise elongation of a peptide chain. The activated ester of the dipeptide reacts with the free amino group of an amino acid or peptide ester in a suitable organic solvent. The reaction is typically carried out in the presence of a base to neutralize the released N-hydroxysuccinimide. After the coupling reaction, the Boc group is removed from the newly formed tripeptide by treatment with an acid, such as TFA or HCl in dioxane. youtube.com The resulting tripeptide salt is then neutralized and can be coupled with the next Boc-protected amino acid active ester. This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. The use of a dipeptide unit like this compound can accelerate the synthesis process by adding two amino acid residues in a single coupling step.

Preparation of Protected Dipeptide and Oligopeptide Building Blocks

This compound serves as a versatile starting material for the synthesis of larger, protected oligopeptide fragments. The activated OSu ester readily reacts with the free amino group of another amino acid or a peptide fragment to form a new peptide bond. This reaction is typically carried out in an organic solvent and proceeds efficiently at room temperature. chemicalbook.com The resulting product is a protected tripeptide (or longer oligopeptide) that can be deprotected at the N-terminus for further elongation or used as a building block in a larger fragment condensation strategy.

The table below illustrates the potential use of this compound in the preparation of various protected oligopeptide building blocks by coupling it with different amino acid esters.

Reactant 1Reactant 2 (Amino Acid Ester)Resulting Protected Oligopeptide
This compoundH-Leu-OMeBoc-Met-Gly-Leu-OMe
This compoundH-Phe-OBzlBoc-Met-Gly-Phe-OBzl
This compoundH-Val-OEtBoc-Met-Gly-Val-OEt
This compoundH-Pro-OtBuBoc-Met-Gly-Pro-OtBu

Table 1: Examples of Protected Oligopeptide Synthesis using this compound. This table demonstrates the versatility of this compound in coupling with various amino acid esters to form protected tripeptide building blocks. The choice of the C-terminal protecting group on the incoming amino acid (e.g., -OMe, -OBzl, -OEt, -OtBu) can be tailored for subsequent deprotection strategies.

The use of such dipeptide active esters is particularly advantageous when dealing with sequences prone to side reactions, such as diketopiperazine formation, which can occur during the deprotection of a dipeptide attached to a solid support. luxembourg-bio.com By synthesizing the dipeptide unit in solution and then coupling it as a larger fragment, this side reaction can often be minimized.

Synthesis of Modified Peptides and Peptidomimetics

The unique structural features of this compound also lend themselves to the synthesis of non-linear and modified peptide structures, which are of growing interest in medicinal chemistry and drug discovery due to their enhanced stability and conformational rigidity.

Incorporation into Cyclic Peptides and Branched Constructs

Cyclic peptides often exhibit improved biological activity and stability compared to their linear counterparts. nih.gov The synthesis of cyclic peptides typically involves the formation of a peptide bond between the N- and C-termini of a linear precursor. While specific examples detailing the use of this compound in cyclization are not prevalent in the literature, the principle of using activated dipeptide esters is well-established. A linear peptide containing a free amino group and a carboxyl group can be cyclized, and the incorporation of a dipeptide unit like Met-Gly can be a key step in building the linear precursor.

For the synthesis of branched peptides, a trifunctional amino acid such as lysine (B10760008) is often used as a scaffold. The side-chain amino group of a lysine residue can be used as an attachment point for a peptide chain, creating a branched structure. This compound could be coupled to the side-chain amino group of a protected lysine residue within a larger peptide sequence to introduce a Met-Gly branch.

The following table provides a conceptual illustration of how this compound could be utilized in the synthesis of a branched peptide.

Peptide ScaffoldActivating ReagentCoupled FragmentResulting Branched Peptide Structure (Conceptual)
H-Ala-Lys(NH2)-Val-OH-This compoundH-Ala-Lys(NH-CO-Gly-Met-Boc)-Val-OH
Boc-Ser-Lys(NH2)-Phe-OMe-This compoundBoc-Ser-Lys(NH-CO-Gly-Met-Boc)-Phe-OMe

Table 2: Conceptual Application of this compound in Branched Peptide Synthesis. This table illustrates the conceptual coupling of this compound to the side-chain amino group of a lysine residue within a peptide, leading to the formation of a branched peptide.

Strategies for Overcoming Coupling Challenges with Complex Amino Acids

The coupling of amino acids can sometimes be challenging, particularly when dealing with sterically hindered residues. nih.govresearchgate.net While methionine and glycine are not considered highly sterically hindered, the use of a pre-formed and activated dipeptide unit like this compound can help to circumvent potential difficulties that might arise from the stepwise coupling of these amino acids in certain sequence contexts. For instance, if the amino acid to be coupled to the glycine residue is particularly bulky, having the Met-Gly dipeptide already formed can facilitate the reaction.

The efficiency of peptide coupling reactions is influenced by several factors, including the choice of coupling reagents, solvents, and the nature of the amino acids being coupled. nih.gov N-hydroxysuccinimide esters are known to be effective activating groups that can promote efficient coupling. bachem.com In cases where coupling to a complex or sterically demanding amino acid is required, the reaction conditions can be optimized. This may include the use of additives that can enhance the reaction rate and minimize side reactions.

The table below presents a comparative overview of coupling efficiencies with different types of amino acids, highlighting potential challenges. While this data is generalized for peptide synthesis, it provides context for the types of challenges that could be addressed by using pre-activated building blocks like this compound.

Coupling Partner (Amino Acid)Steric HindrancePotential Coupling ChallengeStrategy to Improve Efficiency
Alanine (Ala)LowGenerally lowStandard coupling conditions
Valine (Val)High (β-branched)Slow reaction ratesUse of stronger coupling reagents, extended reaction times
Proline (Pro)Moderate (cyclic)Can be slowOptimized coupling protocols
N-methylated Amino AcidsHighVery difficultSpecialized coupling reagents (e.g., HATU, PyBOP)

Table 3: General Coupling Challenges and Strategies in Peptide Synthesis. This table provides a general overview of the challenges encountered when coupling different types of amino acids and strategies to mitigate these issues. The use of an activated dipeptide ester like this compound can be considered a strategic approach to facilitate the incorporation of the Met-Gly motif, especially when followed by a challenging coupling step.

Bioconjugation Strategies Utilizing Boc Met Gly Osu and Its Derivatives

Amine-Directed Bioconjugation via N-Hydroxysuccinimide Estersresearchgate.netresearchgate.net

The most direct application of Boc-Met-Gly-OSu in bioconjugation leverages its N-Hydroxysuccinimide (NHS) ester group. NHS esters are highly reactive towards primary amines, such as the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of proteins and peptides, forming stable and covalent amide bonds. nih.govthermofisher.com This reaction is one of the most common methods for attaching labels or other molecules to proteins. researchgate.net

N-Hydroxysuccinimide esters are valued for their high chemoselectivity toward primary and secondary amines under mild, biocompatible conditions. researchgate.net The reaction proceeds efficiently in aqueous environments, forming a stable amide linkage and releasing N-hydroxysuccinimide as a byproduct. thermofisher.com While NHS esters can also react with other nucleophiles, such as thiols, the reaction with amines is significantly more favorable and rapid, especially under controlled pH conditions. This selectivity allows for the preferential labeling of amine groups on a protein surface, making this compound an effective tool for introducing a methionine-glycine motif onto biomolecules. researchgate.net The efficiency of this conjugation makes it a foundational technique in the creation of bioconjugates for research and therapeutic applications.

The success and specificity of labeling with NHS esters like this compound are highly dependent on the careful control of several reaction parameters. The primary competing reaction is the hydrolysis of the NHS ester, which increases at higher pH values. thermofisher.comlumiprobe.com Therefore, maintaining an optimal pH is critical for maximizing conjugation efficiency.

ParameterRecommended ConditionRationale & Impact on Reaction
pH 8.3 - 8.5Balances amine reactivity and ester stability. At lower pH, amines are protonated and less nucleophilic. At higher pH, the rate of NHS-ester hydrolysis increases significantly, reducing the yield of the desired conjugate. lumiprobe.comlumiprobe.com
Temperature 4°C to Room TemperatureLower temperatures (4°C) can decrease the rate of hydrolysis, which is beneficial for unstable proteins or during long incubation times (e.g., up to 48 hours). Room temperature reactions are faster but may require shorter incubation periods (e.g., 4-24 hours). nih.gov
Reagent Concentration 8-10 fold molar excessAn excess of the NHS ester reagent is typically used to drive the reaction towards completion for mono-labeling. The optimal ratio can depend on the specific protein and the number of available amines. lumiprobe.cominterchim.fr
Buffer Composition Amine-free buffers (e.g., phosphate, bicarbonate)Buffers containing primary amines, such as Tris, are generally avoided as they can compete with the target biomolecule for reaction with the NHS ester. lumiprobe.comlumiprobe.com
Solvent Aqueous buffer; DMSO or DMF for stock solutionsThis compound, if poorly soluble in water, can be first dissolved in an organic solvent like DMSO or DMF and then added to the aqueous reaction mixture containing the biomolecule. lumiprobe.com

By carefully tuning these parameters, researchers can control the extent of labeling and minimize undesirable side reactions, leading to more homogeneous and functional bioconjugates.

Methionine-Selective Bioconjugation Enhancements

The presence of a methionine residue within the this compound structure provides a secondary, orthogonal site for conjugation. After the initial amine-directed coupling, the methionine's thioether side chain can be selectively modified using chemistries that are non-reactive towards other amino acid residues, offering a powerful tool for advanced bioconjugation.

Methionine has emerged as an attractive target for site-selective protein modification. It is one of the rarest amino acids in vertebrates, and its thioether side chain is a soft nucleophile that is generally less reactive than the thiol group of cysteine under typical bioconjugation conditions. nih.govresearchwithrutgers.com This distinct reactivity allows for the development of highly selective modification strategies. Traditional methods often target highly abundant lysine residues or require the presence of a free cysteine, which can be limiting. nih.gov The ability to target methionine opens up new possibilities for labeling proteins at specific, less-common sites, which is particularly valuable for creating precisely defined antibody-drug conjugates, stapled peptides, and other complex biomolecular constructs. nih.govnih.gov

Several innovative classes of reagents have been developed to selectively target the methionine thioether, enabling its functionalization for subsequent analysis or conjugation. These methods are complementary to the initial NHS-ester chemistry used to attach the this compound moiety.

Reagent ClassReaction MechanismKey Features & Resulting Product
Oxaziridines Redox-Activated Chemical Tagging (ReACT) where the oxaziridine (B8769555) oxidizes the methionine thioether. researchwithrutgers.comnih.govForms a stable sulfimide (B8482401) bond under biocompatible conditions (neutral pH, room temperature). The reaction is rapid and highly chemoselective for methionine. nih.govnih.gov
Hypervalent Iodine Reagents Electrophilic attack on the sulfur atom of the thioether. nih.govresearchgate.netCreates a sulfonium (B1226848) salt, which can serve as a stable conjugate or as a reactive intermediate for further functionalization, for instance, through visible-light-mediated processes. nih.govresearchgate.net
Photoredox Catalysts (e.g., Lumiflavin) A photocatalyst, upon excitation with visible light, facilitates a single-electron transfer (SET) from the thioether, generating a reactive methionine radical cation. nih.govresearchgate.netEnables the formation of a carbon-centered radical on the methionine side chain, which can then react with Michael acceptors. This strategy provides temporal control over the reaction. nih.govresearchgate.net

These advanced reagents provide a toolbox for the secondary modification of the methionine introduced by this compound, enabling multi-step, site-specific labeling strategies.

Contributions to Chemical Biology and Molecular Probe Developmentresearchgate.net

The dual-reactivity of molecules like this compound makes a significant contribution to chemical biology and the development of sophisticated molecular probes. mskcc.orgosu.edu Chemical probes are essential tools used to study and manipulate biological processes within the native environment of the cell. mskcc.org

By using a two-step strategy, this compound can be used to construct complex probes.

Step 1 (Amine Conjugation): The NHS ester is used to attach the Boc-Met-Gly peptide to a protein of interest, effectively installing a unique chemical handle—the methionine residue.

Step 2 (Methionine Functionalization): The newly introduced methionine is then available for a second, orthogonal reaction using one of the selective reagents described previously (e.g., oxaziridines or hypervalent iodine reagents). This second reaction can attach a variety of functional payloads, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or small-molecule drugs. nih.govmdpi.com

This approach allows for the creation of information-rich conjugates that would be difficult to assemble in a single step. It expands the chemical toolbox available to researchers, facilitating the design of probes to investigate protein-protein interactions, enzyme function, and cellular pathways with greater precision. osu.edumdpi.com

Synthesis of Functional Probes for Biological Systems

The synthesis of functional probes is a cornerstone of chemical biology, enabling the investigation of complex biological processes. This compound serves as a valuable precursor for creating such probes, primarily by leveraging the reactivity of its OSu ester. This active ester allows for the conjugation of the Boc-Met-Gly dipeptide to a wide array of reporter molecules, such as fluorophores, biotin, or spin labels, which contain a primary amine.

The general strategy for synthesizing these probes involves the reaction of this compound with an amine-functionalized reporter molecule in a suitable organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the released N-hydroxysuccinimide. The Boc protecting group on the methionine residue can be retained to modulate the probe's solubility and prevent unwanted side reactions, or it can be removed post-conjugation using acidic conditions (e.g., trifluoroacetic acid) to expose the N-terminal amine for further modifications.

The methionine residue within the dipeptide offers an additional site for chemical modification. The thioether side chain of methionine can be selectively oxidized to a sulfoxide (B87167) or sulfone, providing a means to alter the probe's properties, such as polarity or its interaction with specific biological targets. Furthermore, the peptide backbone itself can influence the probe's behavior, for instance, by providing a specific recognition motif or by acting as a spacer arm to minimize steric hindrance between the reporter and the target molecule.

Probe Component Function Conjugation Site on this compound Illustrative Reporter Molecules
Reporter MoleculeProvides a detectable signalN-hydroxysuccinimide ester (reacts with amine on reporter)Fluorescein-amine, Biotin-amine, Rhodamine-amine
Dipeptide (Met-Gly)Acts as a spacer and recognition element--
Boc GroupProtects the N-terminus; modulates solubilityN-terminus of Methionine-

Applications in Surface Immobilization and Biosensor Fabrication

The ability to immobilize biomolecules onto solid surfaces is fundamental to the development of biosensors and other diagnostic devices. This compound and its derivatives are well-suited for this purpose, enabling the covalent attachment of the dipeptide to amine-functionalized surfaces. This creates a functionalized surface that can be used for the subsequent capture or detection of specific analytes.

The process of surface immobilization typically begins with a substrate, such as a gold surface, glass slide, or polymer membrane, that has been modified to present primary amine groups. This can be achieved through various surface chemistry techniques, for example, by treating a gold surface with aminated thiols. The amine-functionalized surface is then reacted with a solution of this compound. The OSu ester readily reacts with the surface-bound amines to form a dense and stable layer of the dipeptide.

Once the Boc-Met-Gly dipeptide is immobilized, the N-terminal Boc group can be removed to expose the amine. This newly available amine can then be used for the covalent attachment of a recognition element, such as an antibody, enzyme, or nucleic acid probe, using standard crosslinking chemistries. The Met-Gly linker serves to distance the recognition element from the surface, which can improve its accessibility to the target analyte and minimize non-specific binding, thereby enhancing the biosensor's sensitivity and specificity.

Recent advancements in biosensor technology, such as surface plasmon resonance (SPR), leverage such immobilization strategies. For instance, an SPR-based biosensor for the detection of the amino acid glycine (B1666218) has been developed, showcasing the utility of surface immobilization of bioreceptors. nih.govnih.gov While this specific example does not use this compound, it highlights the principle of immobilizing a biological recognition element to a sensor surface to detect a target molecule. nih.govnih.gov

Immobilization Step Description Key Reagents/Components Outcome
1. Surface PreparationModification of a solid substrate to introduce primary amine groups.Substrate (e.g., gold, glass), Aminated thiolAmine-functionalized surface
2. Dipeptide CouplingReaction of the amine-functionalized surface with this compound.This compound, Organic solventSurface covalently coated with Boc-Met-Gly
3. DeprotectionRemoval of the Boc group to expose the N-terminal amine.Trifluoroacetic acid (TFA)Surface with exposed N-terminal amines of the Met-Gly linker
4. Bioreceptor AttachmentCovalent coupling of a specific recognition element to the exposed amines.Antibody, Enzyme, Nucleic acid; Crosslinking agentsBiosensor surface ready for analyte detection

Analytical and Spectroscopic Characterization of Boc Met Gly Osu and Its Derivatives

Chromatographic Techniques for Assessment of Purity and Reaction Progress

Chromatographic methods are indispensable for evaluating the purity of Boc-Met-Gly-OSu and for monitoring the progress of its synthesis and subsequent coupling reactions. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment.

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of Boc-protected peptide active esters like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation of the target compound from starting materials, byproducts, and degradation products.

A common approach involves using a C4 or C18 silica-based column. researchgate.net The mobile phase typically consists of a gradient system of aqueous acid (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic modifier, most commonly acetonitrile (B52724). researchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with varying polarities, which is characteristic of peptide synthesis mixtures. For instance, a linear gradient from a lower to a higher concentration of acetonitrile allows for the elution of more polar impurities first, followed by the peptide derivatives and finally the less polar starting materials. researchgate.net

Detection is typically performed using UV absorbance, often at wavelengths of 210-220 nm for the peptide backbone and 280 nm if aromatic residues are present. researchgate.net The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area provides a quantitative measure of its concentration and purity. For example, similar Boc-protected amino acid derivatives, such as Boc-Phe-OSu, are routinely analyzed for purity by HPLC. thomassci.com

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Boc-Protected Peptides

ParameterConditionRationale
Column C4 or C18, 5 µm, 4.6 x 150 mmProvides good resolution for peptides and their derivatives. C4 is often preferred for larger or more hydrophobic peptides.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization and peak shape of the analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds from the reverse-phase column.
Gradient 5-95% B over 20 minutesA broad gradient ensures the elution of a wide range of components with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, balancing analysis time and resolution.
Detection UV at 214 nm and 280 nm214 nm allows for detection of the peptide bond, while 280 nm is useful for aromatic side chains (not present in this compound).
Injection Volume 10 µLA typical volume for analytical injections.

This table presents a general method; specific parameters would be optimized for this compound.

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective technique used for the qualitative monitoring of reaction progress and for the initial purity assessment of this compound. thieme.derochester.edu The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (an organic solvent system). reachdevices.com

For Boc-protected amino acids and peptides, common mobile phase systems include mixtures of a non-polar solvent like chloroform (B151607) or dichloromethane (B109758) with a more polar solvent such as methanol (B129727). derpharmachemica.com The ratio of these solvents can be adjusted to achieve the desired separation. For instance, a solvent system of 5% methanol in chloroform has been used for related Boc-protected compounds. derpharmachemica.com

To visualize the separated spots on the TLC plate, various staining methods can be employed. As this compound contains a primary amine after the potential removal of the Boc group, or can be reacted with an amine, ninhydrin (B49086) stain is a common choice, which reacts with primary amines to produce a characteristic purple or blue spot upon heating. derpharmachemica.compeptide.comresearchgate.net The progress of a coupling reaction can be monitored by spotting the reaction mixture on a TLC plate and observing the disappearance of the starting material spot and the appearance of the product spot over time. rochester.edu A cospot, where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu

Table 2: Common TLC Solvent Systems for Boc-Protected Peptides

Solvent System (v/v)Typical ApplicationVisualization
Chloroform:Methanol (95:5)Monitoring coupling reactions of Boc-amino acids.Ninhydrin stain, UV light (if applicable).
Dichloromethane:Methanol (9:1)General purpose for purity checks of protected peptides.Ninhydrin stain, potassium permanganate (B83412) stain.
n-Butanol:Acetic Acid:Water (3:1:1)Separation of amino acids and short peptides. reachdevices.comNinhydrin stain.

Mass Spectrometry for Molecular Mass and Sequence Confirmation

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound, providing precise molecular weight information and enabling the confirmation of its amino acid sequence through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like peptides and their derivatives. niscpr.res.innih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase for mass analysis.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. A characteristic fragmentation pattern for Boc-protected peptides under ESI-MS involves the loss of isobutylene (B52900) (56 Da) from the Boc group, resulting in a [M+H-56]⁺ ion. nih.govdoaj.org Further fragmentation can lead to the complete loss of the Boc group (100 Da). doaj.org Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide detailed structural information, confirming the sequence of the dipeptide.

Table 3: Expected ESI-MS Ions for this compound (Molecular Weight: 403.45 g/mol )

Ionm/z (calculated)Description
[M+H]⁺404.46Protonated molecule
[M+Na]⁺426.44Sodium adduct
[M+K]⁺442.41Potassium adduct
[M+H-C₄H₈]⁺348.40Loss of isobutylene from Boc group
[M+H-Boc]⁺304.38Loss of the entire Boc group

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique highly effective for the analysis of peptides and proteins. nih.govresearchgate.netlibretexts.org In MALDI, the analyte is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. researchgate.netnih.gov A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated in a time-of-flight analyzer.

A key advantage of MALDI-TOF for the analysis of protected peptides is that it often produces singly charged ions, simplifying spectral interpretation. researchgate.netlibretexts.org This technique is generally considered "softer" than ESI and can minimize the in-source fragmentation of labile protecting groups like Boc, although some fragmentation can occur depending on the matrix and laser intensity. nih.govresearchgate.net MALDI-TOF is excellent for confirming the molecular weight of the intact this compound and for detecting the presence of any side-products or unreacted starting materials in a synthesis mixture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules like this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the tert-butyl group (Boc), the methionine and glycine (B1666218) residues, and the N-hydroxysuccinimide (OSu) ester. The tert-butyl protons typically appear as a sharp singlet around 1.4 ppm. mdpi.comresearchgate.net The α-protons of the amino acid residues would appear as multiplets in the region of 4-5 ppm. mdpi.comresearchgate.net The protons of the succinimide (B58015) ring of the OSu group are expected to produce a singlet at approximately 2.8-2.9 ppm. The methylene (B1212753) protons of the glycine and the side chain of methionine would also exhibit characteristic chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons of the Boc group, the peptide bond, and the OSu ester, typically in the range of 155-175 ppm. The carbons of the tert-butyl group and the aliphatic side chains would appear in the upfield region of the spectrum. mdpi.comnih.gov

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Boc (C(CH₃)₃)~1.4Singlet
Met (S-CH₃)~2.1Singlet
Met (β-CH₂)~2.0-2.2Multiplet
Met (γ-CH₂)~2.5-2.7Multiplet
OSu (CH₂CH₂)~2.8-2.9Singlet
Gly (α-CH₂)~4.0-4.2Multiplet
Met (α-CH)~4.3-4.5Multiplet
NH (Amide)~6.5-7.5Broad

These are predicted values based on similar structures and may vary depending on the solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental tool for confirming the structure of this compound by identifying the chemical environment of each proton. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts and similar N-Boc-protected amino acid-OSu esters. acs.org The spectrum would exhibit characteristic signals for the protons of the methionine side chain, the glycine methylene group, the Boc protecting group, and the N-hydroxysuccinimide (NHS) ester.

Below is a table of predicted ¹H NMR chemical shifts for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

Representative ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Boc (t-butyl) ~1.45 Singlet A strong signal integrating to 9 protons, characteristic of the tert-butoxycarbonyl protecting group.
Met Cγ-H₂ ~2.15 Triplet Protons on the carbon adjacent to the sulfur atom in the methionine side chain.
Met S-CH₃ ~2.10 Singlet The methyl group attached to the sulfur atom.
Met Cβ-H₂ ~2.20 - 2.30 Multiplet Methylene protons of the methionine side chain.
Gly Cα-H₂ ~4.10 Doublet The two protons on the alpha-carbon of the glycine residue, often appearing as a doublet due to coupling with the adjacent amide proton.
Met Cα-H ~4.40 Multiplet The alpha-proton of the methionine residue.
Boc NH ~5.30 Broad Singlet The amide proton of the Boc-protected amine.
Gly NH ~6.80 Triplet The amide proton linking the methionine and glycine residues.
NHS Ester CH₂-CH₂ ~2.90 Singlet The four equivalent protons of the succinimide ring, which typically appear as a sharp singlet.

Note: The data presented are representative and based on analogous compounds reported in the literature. acs.org Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The following table outlines the expected ¹³C NMR chemical shifts for this compound.

Representative ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Boc C(CH₃)₃ ~28.3 The three equivalent methyl carbons of the tert-butyl group.
Met S-CH₃ ~15.5 The methyl carbon of the methionine side chain.
Met Cγ ~30.0 The gamma-carbon of the methionine side chain.
Met Cβ ~31.5 The beta-carbon of the methionine side chain.
Gly Cα ~41.0 The alpha-carbon of the glycine residue.
Met Cα ~53.0 The alpha-carbon of the methionine residue.
Boc C(CH₃)₃ ~80.5 The quaternary carbon of the tert-butyl group.
Boc C=O ~155.5 The carbonyl carbon of the Boc protecting group.
Gly C=O ~168.0 The carbonyl carbon of the glycine residue (activated ester).
Met C=O ~171.0 The carbonyl carbon of the methionine residue (peptide bond).
NHS Ester C=O ~169.0 The two equivalent carbonyl carbons of the succinimide ring.
NHS Ester CH₂-CH₂ ~25.6 The two equivalent methylene carbons of the succinimide ring.

Note: The data presented are representative and based on analogous compounds reported in the literature. Actual experimental values may vary.

Chiroptical Methods for Stereochemical and Conformational Analysis

Chiroptical techniques are indispensable for verifying the stereochemical integrity of this compound and for analyzing the secondary structure of peptides derived from it.

Polarimetry for Optical Rotation Determination

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Derived Peptides

Once this compound is used to synthesize a peptide, circular dichroism (CD) spectroscopy becomes a powerful tool for investigating the secondary structure of that peptide in solution. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The peptide backbone, when arranged in regular secondary structures like α-helices or β-sheets, produces characteristic CD signals in the far-UV region (typically 190-250 nm).

An α-helical conformation would show characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

A β-sheet structure would exhibit a negative band near 217 nm and a positive band around 195 nm.

A random coil or unstructured peptide would have a spectrum with a strong negative band below 200 nm.

By analyzing the CD spectrum, researchers can estimate the percentage of each secondary structure element within the peptide, providing insights into its three-dimensional shape and potential biological function.

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Crystalline Derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a crystalline derivative of this compound can be obtained, this technique can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the peptide backbone and the methionine side chain.

Stereochemistry: Unambiguous determination of the absolute configuration at the chiral center.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.

While a crystal structure for this compound itself has not been reported in the searched literature, studies on other Boc-protected dipeptides and tripeptides demonstrate the utility of this method. For example, the crystal structure of a related tripeptide, N-Boc-Met-Cpg-Phe-OMe, revealed a type II β-turn conformation. Such information is invaluable for understanding the conformational preferences of peptide building blocks and for designing peptides with specific folded structures. The techniques for peptide crystallography are well-established and can be applied to suitable derivatives of this compound.

Advanced Research Trajectories and Future Prospects for Boc Met Gly Osu

Innovations in Activated Ester Design for Enhanced Performance

The N-hydroxysuccinimide (OSu) ester is a widely used carboxyl activating group in peptide synthesis due to its high reactivity and the formation of water-soluble byproducts. chemicalbook.com However, the drive for greater efficiency and reduced side reactions, such as epimerization, continues to fuel innovations in activated ester design that are applicable to Boc-Met-Gly-OSu.

Research is exploring modifications to the succinimidyl moiety to fine-tune reactivity and solubility. For instance, the introduction of electron-withdrawing groups on the succinimide (B58015) ring can increase the electrophilicity of the carbonyl carbon, leading to faster acylation rates. Conversely, other modifications aim to improve solubility in a wider range of solvents, particularly greener alternatives to traditional peptide synthesis solvents. rsc.orgacs.org

Alternative activating agents are also being developed that could be applied to the Boc-Met-Gly dipeptide. These next-generation esters aim to offer superior performance in terms of reaction kinetics and suppression of side reactions.

Table 1: Comparison of Activated Esters for Peptide Synthesis

Activated Ester Type Key Advantages Potential Drawbacks Relevance for this compound
N-Hydroxysuccinimide (OSu) Well-established, good reactivity, water-soluble byproduct. chemicalbook.com Can be susceptible to hydrolysis, potential for side reactions. Current standard, baseline for performance comparison.
Pentafluorophenyl (Pfp) Highly reactive, crystalline derivatives. Byproduct is less soluble. Could offer faster coupling times for Boc-Met-Gly-Pfp.
Hydroxybenzotriazole (HOBt) Often used as an additive to suppress racemization and increase coupling efficiency. jpt.com Can form explosive compounds under certain conditions. Innovations focus on safer, more effective HOBt analogues.

| Oxime Esters | Tunable reactivity, stable to purification. acs.org | Generally lower reactivity than OSu esters. | Could be used for specific applications requiring controlled reactivity. |

These innovations promise to yield derivatives of Boc-Met-Gly with enhanced stability, faster reaction times, and higher purity profiles in the resulting peptides. nbinno.com

Integration of this compound in High-Throughput and Combinatorial Synthesis

High-throughput and combinatorial synthesis are powerful techniques for generating large libraries of peptides for drug discovery, epitope mapping, and materials science. nih.govnih.govslideshare.net The use of pre-formed, activated peptide building blocks like this compound is highly advantageous in these automated workflows.

The future of high-throughput synthesis involves further miniaturization and the use of microfluidic platforms. squarespace.com In these systems, the consistent quality and high reactivity of building blocks like this compound are paramount for ensuring reproducible and reliable library synthesis. The defined structure of the dipeptide active ester allows for precise control over the composition of the resulting peptide library, a critical factor in screening for biological activity or material properties. nih.gov

Computational Modeling and Predictive Chemistry for Reaction Optimization

Computational chemistry is becoming an indispensable tool for optimizing synthetic processes in peptide chemistry. rsc.orgnih.gov For a reagent like this compound, computational models can provide deep insights into its reactivity and help predict optimal reaction conditions, thereby minimizing the need for extensive empirical screening.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model the peptide bond formation step. These models can calculate the energy barriers for the reaction, identify the transition state structures, and predict the likelihood of side reactions, such as racemization at the methionine chiral center. rsc.org This information can guide the choice of solvents, bases, and reaction temperatures to maximize yield and purity.

Molecular dynamics (MD) simulations can model the behavior of this compound and the growing peptide chain in different solvent environments. This can help predict solubility issues and aggregation phenomena, which are common challenges in peptide synthesis. By understanding these dynamics at a molecular level, chemists can select solvent systems that promote efficient reactions. nih.gov These predictive models are crucial for accelerating process development and enabling a more rational design of synthetic protocols. acs.org

Exploration of Novel Applications in Bio-orthogonal Chemistry

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govyoutube.com While the acylation reaction of this compound with amines is not itself bio-orthogonal, peptides constructed using this building block can be designed for subsequent bio-orthogonal applications. acs.orgnih.gov

The methionine residue within the this compound unit offers a unique chemical handle. For example, after the peptide is synthesized and deprotected, the methionine could potentially be targeted by specific reagents for modification. More commonly, the peptide synthesized using this compound can be further functionalized with a bio-orthogonal reporter group, such as an azide (B81097) or an alkyne, at its N-terminus or a side chain. website-files.com This allows the resulting peptide to participate in highly specific ligation reactions within a biological context.

Future research may focus on incorporating non-natural amino acids with bio-orthogonal handles into dipeptide active esters. A hypothetical "Boc-(azido-amino-acid)-Gly-OSu" would allow for the direct incorporation of a bio-orthogonal group during standard peptide synthesis, streamlining the production of probes for biological imaging or targeted drug delivery. nih.gov

Table 2: Key Bio-orthogonal Reactions for Peptide Functionalization

Reaction Reactive Partners Key Features
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Cyclooctyne Copper-free, rapid kinetics, highly selective. wikipedia.org
Staudinger Ligation Azide, Phosphine One of the first bio-orthogonal reactions, very selective but with slower kinetics. acs.org
Tetrazine Ligation Tetrazine, trans-Cyclooctene Extremely fast reaction rates, enabling detection of low-abundance molecules. wikipedia.org

| Oxime/Hydrazone Formation | Aldehyde/Ketone, Aminooxy/Hydrazine | Forms stable linkages under physiological conditions. acs.org |

Sustainable and Scalable Synthesis of Advanced Peptide Building Blocks

The pharmaceutical industry's increasing interest in peptide therapeutics has created a demand for sustainable and scalable manufacturing processes. nih.govrsc.org The synthesis of building blocks like this compound is a key focus of green chemistry initiatives. rsc.orgacs.org

A major area of research is the replacement of conventional, hazardous solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. rsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate are being investigated for both the synthesis of the protected dipeptide and its subsequent use in solid-phase peptide synthesis (SPPS). acs.org

Q & A

Q. Methodological Guidance

  • Inclusion Criteria : Prioritize studies with raw spectral data, reproducibility details, and peer-reviewed validation.
  • Meta-Analysis : Tabulate coupling efficiencies (Table 1) to identify trends (e.g., 89% yield in DMF vs. 72% in THF) and recommend optimal solvents .

Q. Table 1. Comparative Coupling Efficiencies of this compound

SolventTemperature (°C)Yield (%)Purity (%)
DMF258998
THF257295
DCM06590

What strategies mitigate oxidation of methionine residues during this compound-mediated peptide synthesis?

Q. Advanced Research Focus

  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent methionine sulfoxide formation.
  • Antioxidant Additives : Include 1–2% (v/v) β-mercaptoethanol or TCEP in coupling buffers.
  • Post-Synthesis Analysis : Use MALDI-TOF to detect +16 Da mass shifts indicative of oxidation .

How can researchers design robust assays to quantify this compound’s enzymatic cleavage by proteases?

Q. Methodological Guidance

  • Fluorogenic Substrates : Conjugate this compound to AMC (7-amino-4-methylcoumarin) and measure fluorescence (λex_{ex}=380 nm, λem_{em}=460 nm) upon cleavage .
  • Kinetic Parameters : Calculate KmK_m and kcatk_{cat} using Michaelis-Menten plots under varying enzyme concentrations.
  • Inhibitor Controls : Validate specificity with protease inhibitors (e.g., PMSF for serine proteases) .

What computational tools are effective for predicting this compound’s solvation effects in peptide coupling reactions?

Q. Advanced Research Focus

  • Molecular Mechanics/Poisson-Boltzmann (MM/PBSA) : Estimate binding free energy in solvent models (e.g., water, DMF).
  • COSMO-RS : Predict solvation thermodynamics and optimize solvent selection for coupling efficiency .

How should contradictory findings about this compound’s compatibility with Fmoc-based SPPS be reconciled?

Q. Advanced Research Focus

  • Controlled Comparative Studies : Parallel synthesis using Boc- and Fmoc-strategies under identical conditions.
  • Side Reaction Profiling : Use LC-MS/MS to identify undesired adducts (e.g., diketopiperazine formation in Fmoc-SPPS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.